N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

PI3Kα inhibitor Quinoxaline sulfonamide SAR Computational docking

SAR-driven oncology programs require precise quinoxaline sulfonamide probes to dissect PI3K isoform dependence; fluoro/methoxy analogs fail to replicate the hydrophobic anchor effect of the 4-methylbenzenesulfonamide group. This tosyl derivative fills a critical gap. Key features: • Unique 4-methyl hydrophobic anchor for PI3K isoform selectivity profiling • Simplified butylamino chain enables off-target kinase panel screening without aryl interference • Versatile intermediate for N-alkyl derivatization while retaining the tosyl pharmacophore. In stock for immediate global dispatch.

Molecular Formula C19H22N4O2S
Molecular Weight 370.5 g/mol
Cat. No. B7732018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Molecular FormulaC19H22N4O2S
Molecular Weight370.5 g/mol
Structural Identifiers
SMILESCCCCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C19H22N4O2S/c1-3-4-13-20-18-19(22-17-8-6-5-7-16(17)21-18)23-26(24,25)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,20,21)(H,22,23)
InChIKeyRURQHWBRYCDMDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoxaline Sulfonamide PI3K Inhibitor Overview


N-[3-(Butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide (CAS not assigned) is a synthetic small molecule belonging to the quinoxaline benzenesulfonamide class, which is primarily explored as a phosphatidylinositol 3-kinase (PI3K) inhibitor scaffold for oncology research [1]. The compound features a quinoxaline core substituted at the 3-position with an n-butylamino group and at the 2-position with a 4-methylbenzenesulfonamide (tosyl) moiety, resulting in a molecular formula of C19H22N4O2S and a molecular weight of approximately 370.47 g/mol [2]. This structural combination places it within a well-established chemical series where variations in the sulfonamide aryl group modulate kinase selectivity and physicochemical properties [3].

Why Generic Substitution Fails


Within the quinoxaline sulfonamide PI3K inhibitor series, even subtle modifications to the sulfonamide aryl ring or the 3-amino substituent profoundly alter kinase selectivity, antiproliferative potency, and drug-like properties [1]. The 4-methylbenzenesulfonamide (tosyl) group in this compound confers a specific steric and electronic profile that differs from its 4-fluoro, 4-methoxy, or unsubstituted phenyl analogs, directly impacting binding to the PI3K affinity pocket and leading to divergent IC50 values in biochemical and cellular assays [2]. Simple replacement with a different sulfonamide analog cannot guarantee equivalent target engagement or biological outcome, as demonstrated by structure–activity relationship (SAR) studies on related quinoxaline scaffolds where the nature of the para-substituent on the benzenesulfonamide dictates isoform selectivity (e.g., PI3Kα vs. PI3Kδ) [3]. Therefore, procurement of this specific tosyl derivative is essential for research programs that depend on the precise SAR point introduced by the 4-methyl substituent.

Quantitative Evidence vs. Analogs


PI3Kα Affinity: Tosyl vs. Unsubstituted Benzenesulfonamide

In the quinoxaline sulfonamide series, molecular docking studies indicate that the 4-methyl substituent on the benzenesulfonamide forms additional hydrophobic contacts with the PI3Kα ATP-binding pocket, resulting in a predicted binding free energy improvement over the unsubstituted benzenesulfonamide analog [1]. While direct IC50 data for N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide are not publicly available, class-level SAR trends across structurally related compounds demonstrate that para-substitution with a methyl group typically enhances PI3Kα inhibitory potency by 2- to 5-fold compared to the des-methyl parent [2]. The butylamino group at the quinoxaline 3-position further contributes to this scaffold's kinase selectivity profile.

PI3Kα inhibitor Quinoxaline sulfonamide SAR Computational docking

LogP and Solubility: Tosyl vs. Fluoro/Methoxy Analogs

Calculated physicochemical properties reveal that N-[3-(butylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide (mol. wt. ~370.5 g/mol) possesses a distinct LogP and aqueous solubility profile compared to its 4-fluoro (mol. wt. ~374.4 g/mol, LogP ~3.2) and 4-methoxy (mol. wt. ~388.5 g/mol, LogP ~3.0) analogs [1]. The 4-methyl group confers a balanced lipophilicity (estimated LogP ~3.5) that can improve membrane permeability relative to the more polar 4-methoxy derivative, while avoiding the metabolic liabilities sometimes associated with the 4-fluoro substitution [2]. These differences are critical for in vitro assay compatibility and in vivo pharmacokinetic behavior.

Physicochemical properties LogP Aqueous solubility

PI3K Isoform Selectivity: Methyl vs. Halo Substitution

Patent SAR data on closely related quinoxaline benzenesulfonamides indicate that para-substituents on the sulfonamide ring critically influence PI3K isoform selectivity [1]. 4-Methyl-substituted analogs typically retain balanced PI3Kα/δ inhibition, whereas 4-fluoro analogs show a slight preference for PI3Kα (IC50 ratios of about 1:3 to 1:5 for α vs. δ) [2]. Although not directly measured for this specific compound, the class-level trend suggests that the 4-methyl derivative may provide a more pan-PI3K profile suitable for broader cellular pathway analysis, while the 4-fluoro derivative would be preferred for PI3Kα-selective studies.

PI3K isoform selectivity Kinase profiling SAR

Alkylamino vs. Arylamino Pharmacophore (XL147 Comparison)

XL147 (pilaralisib, N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide) is a well-characterized PI3K inhibitor with reported PI3Kα IC50 of 39 nM [1]. The target compound replaces the benzothiadiazol-5-ylamino group with a flexible n-butylamino chain, which dramatically reduces molecular weight (370.5 vs. 504.6 g/mol) and hydrogen-bond donor/acceptor count, potentially improving blood-brain barrier penetration and altering kinase selectivity beyond PI3K [2]. This structural simplification makes the butylamino derivative a valuable tool for studying the contribution of the rigid arylamino pharmacophore to target engagement and off-target activity.

PI3K inhibitor XL147 analog Alkylamine substitution

Optimal Research and Procurement Applications


PI3K Pathway SAR Probe

The compound serves as a critical SAR point in quinoxaline sulfonamide libraries aimed at dissecting PI3K isoform dependence in cancer cell lines. Its 4-methylbenzenesulfonamide group provides a hydrophobic anchor distinct from halogenated or oxygenated analogs, enabling researchers to correlate para-substituent effects with cellular PI3K pathway inhibition and anti-proliferative activity in PI3K-dependent tumor models [1].

Minimal Pharmacophore for Kinase Profiling

Owing to its simplified butylamino chain compared to arylamino derivatives like XL147, this compound is ideal for use in broad kinase selectivity panels to identify off-target liabilities that arise solely from the quinoxaline-sulfonamide core, without the confounding influence of an extended aryl group [1]. This application is particularly relevant in early-stage hit-to-lead campaigns.

Physicochemical Benchmarking

With its distinct LogP and molecular weight profile compared to 4-fluoro and 4-methoxy analogs, this tosyl derivative can be used as a reference compound in assays measuring passive membrane permeability, P-glycoprotein efflux, and metabolic stability, thereby informing the design of CNS-penetrant PI3K inhibitors [1].

Diversity-Oriented Synthesis Intermediate

The butylamino group is amenable to further derivatization, making this compound a versatile intermediate for generating focused quinoxaline sulfonamide libraries. Procurement of this specific tosyl derivative enables chemists to explore N-alkyl variations while keeping the 4-methylbenzenesulfonamide pharmacophore constant [2].

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